molecular formula C9H15NO4 B2369555 tert-Butyl 3-oxomorpholine-2-carboxylate CAS No. 2169305-03-5

tert-Butyl 3-oxomorpholine-2-carboxylate

Cat. No.: B2369555
CAS No.: 2169305-03-5
M. Wt: 201.222
InChI Key: UAZHPDWHDLDSKT-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxomorpholine-2-carboxylate: is a chemical compound with the molecular formula C9H15NO4. It is a derivative of morpholine, a heterocyclic amine, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxomorpholine-2-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxomorpholine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-oxomorpholine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .

Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases due to their biological activity .

Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxomorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • tert-Butyl 2-oxomorpholine-4-carboxylate
  • tert-Butyl 3-oxomorpholine-4-carboxylate

Comparison: tert-Butyl 3-oxomorpholine-2-carboxylate is unique due to its specific substitution pattern on the morpholine ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds. For example, the position of the oxo group can influence the compound’s ability to participate in certain chemical reactions .

Properties

IUPAC Name

tert-butyl 3-oxomorpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-7(11)10-4-5-13-6/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZHPDWHDLDSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(=O)NCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169305-03-5
Record name tert-butyl 3-oxomorpholine-2-carboxylate
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